Bienvenue dans la boutique en ligne BenchChem!

3-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine

Stearoyl-CoA desaturase 1 SCD1 inhibition Metabolic disease

This compound provides a validated three-point SCD1 pharmacophore—4-ethoxyphenyl, 6-chloropyridine-3-carbonyl-piperazine, and pyridazine core—for target engagement studies. The ethoxy substituent is a critical potency determinant; generic replacements risk >10-fold activity loss. Ideal for SAR matrices against methoxy (1040639-66-4) and 4-chlorophenyl (1021035-44-8) analogs. Biochemical profiling required before phenotypic interpretation.

Molecular Formula C22H22ClN5O2
Molecular Weight 423.9 g/mol
CAS No. 1040640-12-7
Cat. No. B3399422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine
CAS1040640-12-7
Molecular FormulaC22H22ClN5O2
Molecular Weight423.9 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CN=C(C=C4)Cl
InChIInChI=1S/C22H22ClN5O2/c1-2-30-18-6-3-16(4-7-18)19-8-10-21(26-25-19)27-11-13-28(14-12-27)22(29)17-5-9-20(23)24-15-17/h3-10,15H,2,11-14H2,1H3
InChIKeyODICJZDQVCXJGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine (CAS 1040640-12-7): Procurement-Grade Structural and Pharmacological Baseline


3-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine (CAS 1040640-12-7, molecular formula C22H22ClN5O2, MW 423.9 g/mol) is a fully synthetic heterocyclic small molecule belonging to the piperazin-1-ylpyridazine class. Its architecture combines a 6-(4-ethoxyphenyl)pyridazine core with a 4-(6-chloropyridine-3-carbonyl)piperazine moiety [1]. This chemotype has been disclosed in the patent literature as a stearoyl-CoA desaturase (SCD) inhibitor scaffold, with representative analogs demonstrating nanomolar enzymatic potency [2]. However, publicly available quantitative pharmacological data specific to CAS 1040640-12-7 remain extremely limited at the time of this analysis.

Why In-Class Piperazinyl-Pyridazine SCD Inhibitors Cannot Simply Substitute for CAS 1040640-12-7


The piperazin-1-ylpyridazine class exhibits steep structure-activity relationships (SAR), where modest modifications to the aryl ether substituent, the pyridine halogenation pattern, or the piperazine linker can alter SCD1 inhibitory potency by orders of magnitude [1]. In the seminal J. Med. Chem. series, the ethoxy-substituted phenyl ring was a critical determinant of both enzymatic IC50 and oral bioavailability; replacing the 4-ethoxy group with alternative substituents frequently resulted in >10-fold loss of potency [1]. Furthermore, the 6-chloropyridine-3-carbonyl motif is not interchangeable with other aroyl groups without risking loss of SCD1 selectivity over related desaturases [2]. These steep SAR gradients mean that generic substitution within this class—absent compound-specific validation data—carries a high probability of functional non-equivalence. The sections below quantify what is currently known and, critically, what remains uncharacterized for CAS 1040640-12-7.

Quantitative Differentiation Evidence for CAS 1040640-12-7 vs. Closest Structural Analogs and In-Class Candidates


SCD1 Inhibitory Potency: Class-Level SAR Inferred from the Ethoxy-Substituted Phenylpyridazine Series

No direct SCD1 IC50 value for CAS 1040640-12-7 has been published in the peer-reviewed or patent literature as of this analysis. However, the compound shares its 4-ethoxyphenyl-pyridazine architecture with the extensively characterized lead compound XEN103 (CAS 840489-44-3), which differs only in the pyridine substitution pattern (6-chloro vs. 5-trifluoromethyl-4-fluoro) [1]. In the same piperazin-1-ylpyridazine series, the 4-ethoxyphenyl substituent was shown to be a key pharmacophoric element; analog compounds lacking the 4-ethoxy group or bearing shorter alkoxy chains (methoxy, propoxy) displayed markedly reduced SCD1 inhibition in both mouse microsomal (mSCD1) and human HepG2 cellular assays [1]. XEN103 demonstrated mSCD1 IC50 = 14 nM and HepG2 IC50 = 12 nM [1]. Based on published SAR tables, the ethoxy-to-methoxy exchange in this scaffold typically reduces SCD1 potency by 5- to 20-fold depending on the specific pyridine substitution pattern [1].

Stearoyl-CoA desaturase 1 SCD1 inhibition Metabolic disease Obesity

In Vivo Efficacy Window: Class-Average Parameters for Piperazinyl-Pyridazine SCD1 Inhibitors vs. Uncharacterized Status of CAS 1040640-12-7

The reference compound XEN103 achieved an in vivo ED50 of 0.8 mg/kg in a rodent weight-gain model, demonstrating that the piperazin-1-ylpyridazine scaffold can attain oral efficacy at low doses [1]. No in vivo pharmacokinetic, efficacy, or toxicology data exist in the public domain for CAS 1040640-12-7. The 6-chloropyridine-3-carbonyl moiety present in the target compound differs from the 5-trifluoromethyl-4-fluoropyridine-3-carbonyl group of XEN103; the impact of this difference on metabolic stability, CYP inhibition, and oral bioavailability cannot be extrapolated without direct measurement [1]. Any procurement for in vivo studies must therefore assume zero validated in vivo performance for CAS 1040640-12-7 until proprietary or newly published data demonstrate otherwise.

In vivo pharmacology Metabolic syndrome Weight gain reduction Oral bioavailability

Selectivity Profile Over Related Desaturases: Inferred from Patent Structural Scope

Selectivity of piperazin-1-ylpyridazine compounds for SCD1 over SCD5 and other fatty acid desaturases (delta-5, delta-6) is a well-documented challenge in this target class [2]. The patent literature covering the pyridazine-piperazine chemotype states explicitly that none of the previously known SCD inhibitors were selective for SCD or delta-9 desaturases over other desaturases, and that the disclosed compounds—including those bearing 6-chloropyridine-3-carbonyl and 4-ethoxyphenyl motifs—were designed to address this selectivity gap [2]. However, specific selectivity ratios (e.g., SCD1/SCD5 IC50 fold-difference) have not been publicly disclosed for individual analogs including CAS 1040640-12-7. XEN103 was reported as 'selective' in the primary publication, but quantitative selectivity data against other desaturases were not tabulated [1].

Selectivity Delta-9 desaturase Off-target activity SCD isoform

Physicochemical Differentiation: Calculated Lipophilicity and Permeability vs. Methoxy Analog

The replacement of the 4-methoxy group (CAS 1040639-66-4) with a 4-ethoxy group (CAS 1040640-12-7) adds one methylene unit, which increases calculated logP by approximately 0.5–0.6 log units based on the Hansch π constant for a methylene group (+0.5) [2]. Lipophilicity is a primary determinant of passive membrane permeability, plasma protein binding, and metabolic clearance for this chemotype [1]. The ethoxy-bearing compound is therefore predicted to exhibit moderately higher membrane permeability but also potentially higher intrinsic clearance compared to its methoxy congener. However, these are calculated projections; experimentally measured logD7.4, PAMPA permeability, and microsomal stability data for CAS 1040640-12-7 are not publicly available.

Lipophilicity cLogP Drug-likeness Permeability

Research and Industrial Application Scenarios for CAS 1040640-12-7 Grounded in Current Evidence


SCD1-Focused Chemical Probe Development in Metabolic Disease Research

This compound is most rationally deployed as a chemical probe for SCD1 target engagement studies, provided that users first establish its SCD1 IC50 in their assay system of choice. The piperazin-1-ylpyridazine scaffold is prospectively validated for SCD1 inhibition, and the 4-ethoxyphenyl motif is a confirmed potency driver [1]. However, any interpretation of phenotypic outcomes must await compound-specific biochemical characterization. Researchers in obesity, non-alcoholic steatohepatitis (NASH), and insulin resistance represent the primary user base given the SCD1 disease rationale articulated in the foundational publications [1].

Structure-Activity Relationship (SAR) Expansion Campaigns

For medicinal chemistry teams exploring the pyridazine-piperazine SCD1 inhibitor space, CAS 1040640-12-7 serves as a key SAR probe at the 4-ethoxyphenyl / 6-chloropyridine-3-carbonyl intersection. Comparative evaluation against the methoxy analog (CAS 1040639-66-4) and the 4-chlorophenyl analog (CAS 1021035-44-8) would elucidate the contribution of the ethoxy group to potency, selectivity, and ADME properties [2]. Such a three-compound matrix is essential for establishing SAR vectors at the aryl ether position, which remains one of the most impactful substituent sites in this chemotype [1].

In Vitro Selectivity Profiling Service Offering

Given the complete absence of published selectivity data for this compound, there exists a clear commercial opportunity for CROs and compound vendors to generate and offer selectivity panels (SCD1 vs. SCD5, delta-5 desaturase, delta-6 desaturase) as a value-added service alongside procurement. The patent literature explicitly identifies selectivity as the differentiating claim of this chemotype [2]; providing these data would directly address the most significant evidence gap and differentiate this product from suppliers offering only the compound structure.

Computational Docking and Pharmacophore Modeling Studies

The compound's well-defined three-point pharmacophore—pyridazine core, 4-ethoxyphenyl substituent, and 6-chloropyridine-3-carbonyl-piperazine moiety—makes it suitable for in silico target engagement studies. Molecular docking against the SCD1 active site (modeled from available SCD1 crystal structures) can generate testable hypotheses about the binding mode contribution of the ethoxy group, which can then inform the design of next-generation analogs with improved selectivity profiles [1].

Quote Request

Request a Quote for 3-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.